molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9

2-Azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B1357890
CAS No.: 1343864-38-9
M. Wt: 169.22 g/mol
InChI Key: DMFMLGZCITVPRB-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonane-4-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-4-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.4]nonane: A related compound with a similar spirocyclic structure but lacking the carboxylic acid group.

    Spiro[4.4]nonane: Another spirocyclic compound with different substituents and properties.

Uniqueness

2-Azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific spirocyclic structure combined with a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMLGZCITVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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